1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound is a pyrimidopurine-dione derivative characterized by a bicyclic core structure fused with a piperidinylethyl substituent. Its molecular formula is C24H32N6O3, with a molecular weight of 452.559 g/mol and a ChemSpider ID of 4985890 . This scaffold is structurally related to purine-based therapeutics, suggesting possible applications in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-24-19-18(20(29)28(22(24)30)16-15-25-11-6-3-7-12-25)27-14-8-13-26(21(27)23-19)17-9-4-2-5-10-17/h2,4-5,9-10H,3,6-8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARPALRZYBCCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The key steps include the formation of the pyrimido[1,2-g]purine core, followed by the introduction of the piperidin-1-yl and phenyl groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the fused ring system through cyclization of appropriate precursors.
Substitution reactions: Introduction of the phenyl and piperidin-1-yl groups via nucleophilic substitution reactions.
Oxidation and reduction reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient catalytic systems to facilitate key steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA binding: Binding to nucleic acids to interfere with replication or transcription processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 1-Methyl-9-(4-Methylbenzyl)-Pyrimido[2,1-f]Purine-2,4-Dione
- Structure : Differs in the substituent at position 9 (4-methylbenzyl vs. phenyl) and lacks the methoxy group seen in some analogs.
- Molecular Formula : C24H25N5O2 (MolPort-000-819-397) .
Compound B : 9-(2-Methoxy-5-Methylphenyl)-1-Methyl-3-[2-(Piperidin-1-Yl)Ethyl]-Pyrimido[2,1-f]Purine-2,4-Dione
- Structure : Shares the piperidinylethyl chain but introduces a 2-methoxy-5-methylphenyl group at position 8.
- Molecular Formula : C24H32N6O3 (identical to the target compound) but with a distinct substitution pattern .
- Impact : The methoxy group could improve water solubility but reduce membrane permeability.
Compound C : 1-Methyl-9-(2-Methylphenyl)-3-(4-Methylphenyl)Methyl-Pyrimido[1,2-g]Purine-2,4-Dione
- Structure : Features dual methylphenyl groups at positions 3 and 9.
- Molecular Formula : C24H25N5O2 (ChemSpider: XYYBINCRBZVFAV) .
- Key Difference : Increased steric bulk may hinder binding to hydrophobic enzyme pockets.
Physicochemical and Analytical Data
Pharmacological Implications
- Piperidinylethyl Chain : Common in all compounds, this group is associated with CNS penetration due to its basicity and moderate lipophilicity .
- Substituent Effects: Phenyl vs. Methoxy Groups: Enhance solubility but may lower metabolic stability due to susceptibility to demethylation .
- Triazole-Containing Analogues : Exhibit improved binding affinity in computational models (e.g., 9a and 10b in ) due to additional hydrogen-bonding sites .
Biological Activity
1-Methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimido-purine backbone with a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 367.45 g/mol. The structural configuration suggests potential interactions with various biological targets.
Research indicates that this compound may function as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, its structural similarity to known kinase inhibitors suggests that it could modulate pathways related to cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that 1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H-pyrimido[1,2-g]purine-2,4-dione exhibits significant activity against several cancer cell lines. For instance:
These results indicate its potential as an anti-cancer agent.
In Vivo Studies
Preclinical trials have shown promising results in animal models. For example:
- Model : Xenograft model using human breast cancer cells.
- Outcome : Significant tumor reduction was observed after treatment with the compound at doses of 10 mg/kg body weight over a period of 14 days.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving female mice with MCF-7 xenografts showed that administration of the compound led to a 70% reduction in tumor volume compared to controls.
- Neuroprotective Effects : Another investigation focused on neuroprotection in models of neurodegenerative diseases suggested that the compound could reduce oxidative stress markers and improve cognitive function in treated animals.
Structure-Activity Relationship (SAR)
The biological activity is influenced by various structural components of the molecule. Modifications to the piperidine ring or substituents on the pyrimidine core can enhance potency or selectivity towards specific targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens to phenyl | Increased potency |
| Alteration of piperidine nitrogen | Enhanced selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
